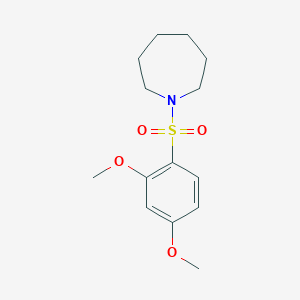

4-アリルベンゼン-1,2-ジオール

概要

説明

科学的研究の応用

Hydroxychavicol has a wide range of scientific research applications:

作用機序

ヒドロキシチャビコールは、さまざまなメカニズムを通じてその効果を発揮します:

Safety and Hazards

生化学分析

Biochemical Properties

4-Allylbenzene-1,2-diol has been shown to interact with various biomolecules in biochemical reactions . It has strong antibacterial activity and can inhibit the growth of all tested strains to different degrees

Cellular Effects

4-Allylbenzene-1,2-diol has been shown to have significant effects on cellular processes . It damages the integrity of the cell membrane and increases cell membrane permeability . This suggests that 4-Allylbenzene-1,2-diol influences cell function by disrupting the normal structure and function of the cell membrane.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, likely through binding interactions with biomolecules and possibly through enzyme inhibition or activation

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Allylbenzene-1,2-diol has been shown to exert its effects over time . It has been observed to inhibit the growth of all tested strains to different degrees

Metabolic Pathways

It is known that it has strong antibacterial activity, suggesting that it may interact with enzymes or cofactors in bacterial metabolic pathways

準備方法

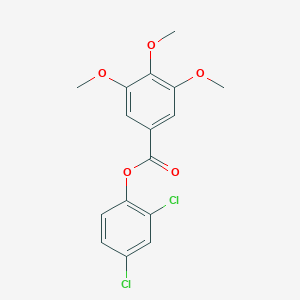

合成経路と反応条件: ヒドロキシチャビコールは、さまざまな化学経路を通じて合成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、カテコール(ベンゼン-1,2-ジオール)とアリルブロミドのアリル化です。 この反応は、通常、アセトンやジメチルスルホキシドなどの有機溶媒中で、高温で行われます .

工業生産方法: ヒドロキシチャビコールの工業生産では、通常、天然源、特に胡椒の葉からの抽出が行われます。 葉は、クロロホルムまたはエタノールを使用して溶媒抽出され、その後、クロマトグラフィー技術によって精製されます .

反応の種類:

酸化: ヒドロキシチャビコールは酸化反応を起こし、キノンやその他の酸化された誘導体を形成します。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、過酸化水素。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン(塩素、臭素)、硝酸。

生成される主な生成物:

酸化: キノン、ヒドロキシキノン。

還元: ジヒドロキシ誘導体。

置換: ハロゲン化ヒドロキシチャビコール誘導体およびニトロ化ヒドロキシチャビコール誘導体。

4. 科学研究への応用

ヒドロキシチャビコールは、さまざまな科学研究で応用されています:

類似化合物との比較

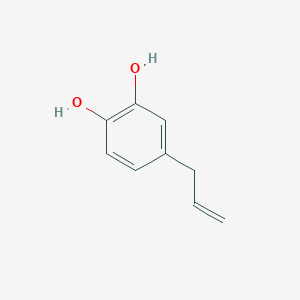

ヒドロキシチャビコールは、強力な生物活性を発揮する、二重のヒドロキシ基とアリル鎖を持つことで特徴付けられます . 類似の化合物には以下が含まれます:

チャビコール: ヒドロキシ基を欠いており、生物活性は低下しています。

オイゲノール: ヒドロキシ基の代わりにメトキシ基を含み、化学的性質と生物活性は異なります。

カテコール: アリル鎖を欠いており、反応性と生物学的効果が異なります。

ヒドロキシチャビコールは、その構造的特徴の組み合わせによって際立っており、さまざまな分野で多様な用途を持つ汎用性の高い化合物となっています .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 4-Allylbenzene-1,2-diol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by further reactions to yield the final product. The key steps in this synthesis pathway include the protection of a hydroxyl group, allylation of the protected compound, and deprotection to yield the final product.", "Starting Materials": ["Phenol", "Acetic anhydride", "Sodium hydroxide", "Allyl bromide", "Hydrochloric acid", "Sodium bicarbonate"], "Reaction": ["Step 1: Phenol is reacted with acetic anhydride and sodium hydroxide to yield acetylsalicylic acid.", "Step 2: The hydroxyl group of acetylsalicylic acid is protected by reaction with hydrochloric acid to yield 2-Acetoxybenzoic acid.", "Step 3: 2-Acetoxybenzoic acid is then reacted with allyl bromide and sodium bicarbonate to yield 4-(2-Acetoxyphenyl)-2-buten-1-ol.", "Step 4: The protected hydroxyl group is then deprotected by reaction with hydrochloric acid to yield 4-Allylbenzene-1,2-diol as the final product."] } | |

CAS番号 |

1126-61-0 |

分子式 |

C10H10O2 |

分子量 |

162.18 g/mol |

IUPAC名 |

5-prop-2-enyl-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h2,4-6H,1,3,7H2 |

InChIキー |

ZMQAAUBTXCXRIC-UHFFFAOYSA-N |

不純物 |

In addition to safrole, oil of sassafras contains small amounts of eugenol, pinene, phellandrene, sesquiterpene and d-camphor. These are potential impurities in technical safrole. |

SMILES |

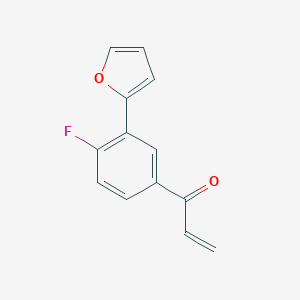

C=CCC1=CC(=C(C=C1)O)O |

正規SMILES |

C=CCC1=CC2=C(C=C1)OCO2 |

外観 |

Oil |

沸点 |

450 to 453 °F at 760 mmHg (NTP, 1992) 235 °C 232–234 °C |

Color/Form |

Colorless or pale yellow oil Monoclinic crystals Colorless liquid, prisms, or crystals |

密度 |

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink 1.100 g/cu cm at 20 °C 1.095-1.099 |

引火点 |

208 °F (NTP, 1992) 212 °F (100 °C) (Closed cup) |

melting_point |

52.2 °F (NTP, 1992) 11.2 °C |

| 1126-61-0 | |

物理的記述 |

Safrole appears as clear colorless or slightly yellow liquid with the odor of sassafras. Denser than water (density 1.09 g / cm3) and insoluble in water. Hence sinks in water. Obtained from oil of sassafras or oil of camphor. Colorless or slightly yellow liquid with an odor of sassafras; mp ~ 11 deg C; [Merck Index] Colorless or pale yellow liquid or solid; mp = 11.2 deg C; [HSDB] Clear yellow-green liquid; [MSDSonline] Liquid Colourless to slightly yellow liquid; Sasafras aroma |

ピクトグラム |

Irritant |

溶解性 |

less than 1 mg/mL at 64 °F (NTP, 1992) Insoluble in water Very soluble in ethanol; miscible with ethyl ether, chloroform Soluble in alcohol; slightly soluble in propylene glycol; insoluble in glycerol Practically insoluble to insoluble in water Soluble (in ethanol) |

同義語 |

2-hydroxychavicol hydroxychavicol |

蒸気圧 |

1 mmHg at 146.8 °F (NTP, 1992) 0.06 [mmHg] Vapor pressure range 1-760 mm Hg in the temperature range 63.8-233.0 °C VP: 1 mm Hg at 63.8 °C 0.0706 mm Hg at 25 °C /Extrapolated/ |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Allylbenzene-1,2-diol against bacteria?

A1: Research suggests that 4-Allylbenzene-1,2-diol exerts its antibacterial activity through multiple mechanisms. One key mechanism involves disrupting the integrity of bacterial cell membranes. [, ] This disruption increases cell membrane permeability, leading to leakage of cellular contents and ultimately cell death. Additionally, 4-Allylbenzene-1,2-diol has been shown to inhibit biofilm formation in Xanthomonas oryzae. [] Biofilms are protective layers that bacteria form to enhance their survival and resistance to external stressors, including antimicrobials. By preventing biofilm formation, 4-Allylbenzene-1,2-diol can limit bacterial movement and reduce the production of extracellular polysaccharides, thereby weakening the pathogenicity of bacteria like Xanthomonas oryzae.

Q2: Has 4-Allylbenzene-1,2-diol shown any promising activity against specific diseases?

A2: While not yet in clinical trials, 4-Allylbenzene-1,2-diol has demonstrated promising results against plant pathogens, particularly those affecting economically important crops. In a study by [], 4-Allylbenzene-1,2-diol exhibited strong antibacterial activity against four different Xanthomonas species, known to cause diseases in rice, citrus, and mango. Furthermore, in a pot experiment, 4-Allylbenzene-1,2-diol showed excellent protective effects against Xanthomonas oryzae infection in rice, with efficacy surpassing that of the commercial antibacterial agent kasugamycin. [] This finding highlights its potential as a novel antibacterial agent for controlling plant diseases.

Q3: Beyond its antibacterial effects, are there other potential therapeutic applications being explored for 4-Allylbenzene-1,2-diol?

A3: Yes, research suggests potential applications for 4-Allylbenzene-1,2-diol in combating cancer, specifically bone cancer metastasis. [] Computational studies using molecular docking and molecular dynamics simulations have identified 4-Allylbenzene-1,2-diol as a potential multi-targeting agent, exhibiting favorable interactions with several bone cancer targets. Notably, the compound displayed good stability with matrix metalloproteinases (MMPs), specifically MMP-9 and MMP-2, which are crucial enzymes involved in cancer cell invasion and metastasis. [] Furthermore, in vitro cytotoxicity studies on MG63 bone cancer cell lines confirmed the cytotoxic nature of purified 4-Allylbenzene-1,2-diol. [] While further in vivo validation is needed, these findings point towards a potential therapeutic avenue for 4-Allylbenzene-1,2-diol in targeting bone cancer metastasis.

Q4: What are the sources of 4-Allylbenzene-1,2-diol?

A4: 4-Allylbenzene-1,2-diol can be found in several plant species, with research highlighting its presence in:

- Piper austrosinense: This Chinese endemic plant has been identified as a source of 4-Allylbenzene-1,2-diol, which was successfully isolated and characterized for its antibacterial properties. []

- Piper betle L.: This medicinal plant, specifically its petioles (leaf stalks) and a variety called Pachaikodi, have been reported to contain 4-Allylbenzene-1,2-diol. [, ]

Q5: Are there any known structure-activity relationships for 4-Allylbenzene-1,2-diol derivatives?

A5: Research on synthetic derivatives of 4-Allylbenzene-1,2-diol, particularly for anticancer activity, has provided some insights into structure-activity relationships. A study by [] explored the synthesis and antiproliferative activity of nine different catechol derivatives of safrole, a compound structurally similar to 4-Allylbenzene-1,2-diol. The study found that the presence of specific functional groups significantly influenced the cytotoxicity of these derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). For example, the acetylated derivatives, 4-[3-(acetyloxy)propyl]-1,2-phenylene diacetate and 4-[3-(acetyloxy)propyl]-5-nitro-1,2-phenylene diacetate, exhibited higher cytotoxicity compared to the parent compound safrole and 4-Allylbenzene-1,2-diol. [] These findings suggest that modifications to the basic structure of 4-Allylbenzene-1,2-diol can significantly impact its biological activity, opening avenues for further research into more potent and selective derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)

![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)

![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)

![N-([1,1'-Biphenyl]-4-yl)-3,4,5-trimethoxybenzamide](/img/structure/B223963.png)

![[(1S,4S,6R,7R,9S)-4,9-dihydroxy-2,10-dioxatricyclo[5.3.1.04,11]undecan-6-yl] 4-hydroxybenzoate](/img/structure/B223965.png)

![(2-Chlorophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B223982.png)